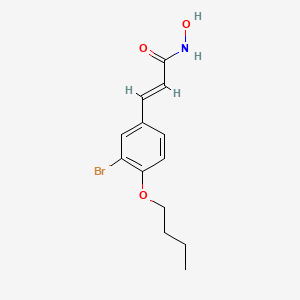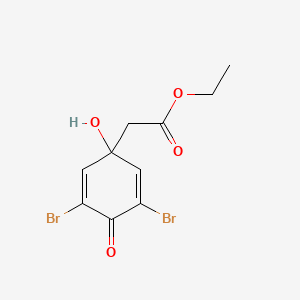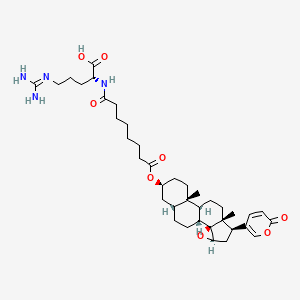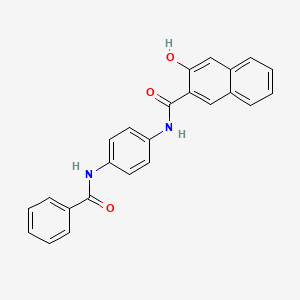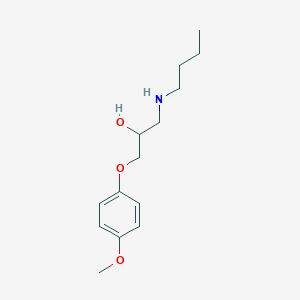![molecular formula C11H18S2 B14687548 Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane] CAS No. 28640-49-5](/img/structure/B14687548.png)
Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] is a chemical compound characterized by a unique spirocyclic structure. This compound features a bicyclo[4.2.1]nonane core with a spiro linkage to a 1,3-dithiolane ring. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] typically involves the construction of the bicyclo[4.2.1]nonane core followed by the introduction of the 1,3-dithiolane ring. One common method involves the reaction of bicyclo[4.2.1]nonane derivatives with dithiolane precursors under specific conditions. For instance, the use of organic alkali and CuCl at low temperatures (e.g., -80°C to -70°C) can facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] may involve scalable synthetic routes that ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the spirocyclic structure and the dithiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the dithiolane ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring, with reagents such as alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced species .
Scientific Research Applications
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism by which Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on the molecular targets and pathways involved are ongoing and contribute to understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[4.2.1]nonane-7-spiro-2’-tetrahydrofuran]
- Bicyclo[4.3.0]nonane derivatives
- Spiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylic acid
Uniqueness
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] is unique due to its specific spiro linkage and the presence of the dithiolane ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its structural features enable unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
28640-49-5 |
|---|---|
Molecular Formula |
C11H18S2 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
spiro[1,3-dithiolane-2,9'-bicyclo[4.2.1]nonane] |
InChI |
InChI=1S/C11H18S2/c1-2-4-10-6-5-9(3-1)11(10)12-7-8-13-11/h9-10H,1-8H2 |
InChI Key |
UNZNETIGNDOWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C1)C23SCCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


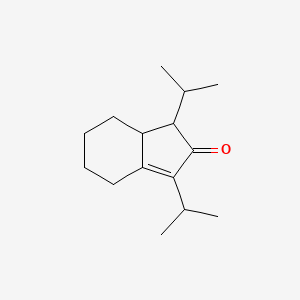
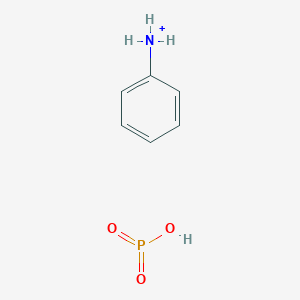
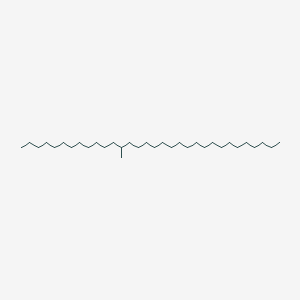

![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
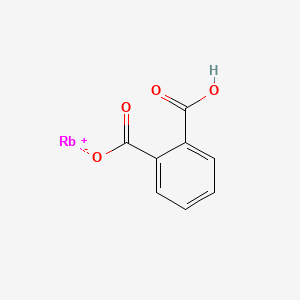

![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)
